molecular formula C21H36N6O2 B12427431 7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine

7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine

Cat. No.: B12427431
M. Wt: 404.5 g/mol
InChI Key: WLFIYSGBVULZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E67-2 is a derivative of E67 and is known for its low toxicity and selective inhibition of the KIAA1718 Jumonji domain. It has an IC50 value of 3.4 µM and selectively inhibits histone H3 lysine 9 (H3K9) Jumonji demethylase as well as histone H3 lysine 4 (H3K4) demethylase .

Preparation Methods

The synthesis of E67-2 involves the derivatization of E67. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that ensure its selective inhibition properties and low toxicity .

Chemical Reactions Analysis

E67-2 undergoes several types of chemical reactions, including:

Scientific Research Applications

E67-2 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a selective inhibitor in various chemical reactions.

    Biology: Plays a role in studying the demethylation of histone proteins, which is crucial for understanding gene expression and regulation.

    Medicine: Investigated for its potential in cancer research due to its ability to inhibit specific demethylases involved in cancer progression.

    Industry: Utilized in the development of new therapeutic agents and as a tool in epigenetic research .

Mechanism of Action

E67-2 exerts its effects by selectively inhibiting the KIAA1718 Jumonji domain. This inhibition prevents the demethylation of histone H3 lysine 9 (H3K9) and histone H3 lysine 4 (H3K4), leading to changes in gene expression. The molecular targets involved include the Jumonji demethylases, which play a role in transcriptional regulation .

Comparison with Similar Compounds

E67-2 is unique due to its selective inhibition of the KIAA1718 Jumonji domain and its low toxicity. Similar compounds include:

E67-2 stands out due to its specificity and reduced cell toxicity, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C21H36N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

7-(5-aminopentoxy)-2-N-[3-(dimethylamino)propyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine

InChI

InChI=1S/C21H36N6O2/c1-26(2)12-9-11-23-21-24-17-15-19(29-13-8-6-7-10-22)18(28-5)14-16(17)20(25-21)27(3)4/h14-15H,6-13,22H2,1-5H3,(H,23,24,25)

InChI Key

WLFIYSGBVULZIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)N(C)C)OC)OCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.